molecular formula C19H14FN3OS B2685820 N-(2-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852133-44-9

N-(2-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2685820
CAS No.: 852133-44-9
M. Wt: 351.4
InChI Key: GINRESYALCHMHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound that contains both an imidazole and a thiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine in the presence of an acid catalyst.

    Formation of the Thiazole Ring: The thiazole ring is usually formed by the reaction of a thiourea with an α-halo ketone under basic conditions.

    Coupling of the Rings: The imidazole and thiazole rings are then coupled together using a suitable coupling agent such as a carbodiimide.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere.

    Substitution: Amines, thiols; reactions are often conducted in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with various functional groups replacing the fluorophenyl group.

Scientific Research Applications

N-(2-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biology: The compound is used in biological assays to study its effects on various cellular processes.

    Pharmaceuticals: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the synthesis of other complex molecules and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains a thiazole ring and exhibits similar biological activities.

    2,4-disubstituted thiazoles: These compounds share the thiazole ring structure and are known for their diverse biological activities.

Uniqueness

N-(2-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is unique due to its specific substitution pattern and the presence of both imidazole and thiazole rings

Properties

IUPAC Name

N-(2-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3OS/c1-12-17(18(24)21-15-10-6-5-9-14(15)20)25-19-22-16(11-23(12)19)13-7-3-2-4-8-13/h2-11H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINRESYALCHMHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.